REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([NH:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[CH:6][C:7]([O:10][C:11]2[CH:12]=[C:13]([NH:17][C:18](=[O:20])[CH3:19])[CH:14]=[CH:15][CH:16]=2)=[N:8][CH:9]=1)([O-])=O.[H][H]>CO.ClCCl.[Pd]>[NH2:1][C:4]1[C:5]([NH:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[CH:6][C:7]([O:10][C:11]2[CH:12]=[C:13]([NH:17][C:18](=[O:20])[CH3:19])[CH:14]=[CH:15][CH:16]=2)=[N:8][CH:9]=1
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Name
|
|
Quantity
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37.7 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C(=CC(=NC1)OC=1C=C(C=CC1)NC(C)=O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
350 mL
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Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
After filtration of the catalyst through a pad of Celite
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=NC1)OC=1C=C(C=CC1)NC(C)=O)NC1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |